molecular formula C6H4Cl3N B1336301 2,6-Dichloro-3-(chloromethyl)pyridine CAS No. 41789-37-1

2,6-Dichloro-3-(chloromethyl)pyridine

Cat. No.: B1336301
CAS No.: 41789-37-1
M. Wt: 196.5 g/mol
InChI Key: CMPPTKONDXHDBF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that chloromethyl groups in organic compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological molecules . This can lead to changes in the function or activity of these molecules.

Pharmacokinetics

It is known that the compound is a solid at room temperature . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-(chloromethyl)pyridine. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by temperature and pH .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-(chloromethyl)pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cells are diverse and can impact several cellular processes. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By altering ROS levels, this compound can affect gene expression and cellular metabolism. In some cell types, it may induce oxidative stress, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in enzyme inhibition. This binding can occur at the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert gas conditions but may degrade over time when exposed to air or light. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also result in the generation of reactive intermediates, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins may influence its distribution in the bloodstream, while interactions with membrane transporters can affect its uptake into cells .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-methylpyridine (3-picoline) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-(chloromethyl)pyridine is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-methylpyridine
  • 2,6-Bis(chloromethyl)pyridine
  • 3-(Chloromethyl)pyridine

Comparison

2,6-Dichloro-3-(chloromethyl)pyridine is unique due to the presence of both chlorine atoms and a chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to 2,6-Dichloro-3-methylpyridine, the chloromethyl group in this compound allows for additional substitution reactions. Similarly, 2,6-Bis(chloromethyl)pyridine has two chloromethyl groups, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2,6-dichloro-3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPPTKONDXHDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194612
Record name Pyridine, 2,6-dichloro-3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-37-1
Record name Pyridine, 2,6-dichloro-3-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,6-dichloro-3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloronicotinic acid (3.84 g), oxalyl chloride (2.0 g), and 1 drop of dimethylformamide in dichloromethane (25 ml), was stirred at room temperature for 18 hours. The solution was concentrated in vacuo to give 3.50 g of 2,6-dichloronicotinyl chloride which was added portionwise in dichloromethane (25 ml) to an ice cooled solution of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]-benzodiazepine (2.15 g) and diisopropylethylamine (2.03 g) in dichloromethane (50 ml). The mixture was stirred at room temperature for 18 hours and washed with saturated aqueous sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate and filtered through a short column of anhydrous sodium magnesium silicate. The combined organic phase was concentrated on a hot plate with the gradual addition of hexane until crystallization occurred. After cooling, the crystals were collected by filtration to yield 2.65 g of the title as a an amorphous solid. m.p. 115-130° C. MS, m/z: 358.1 (M+H)+.
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